molecular formula C22H20N2O3S3 B12019547 Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 306309-61-5

Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12019547
CAS No.: 306309-61-5
M. Wt: 456.6 g/mol
InChI Key: ZWWCESCVUXVNGD-SFQUDFHCSA-N
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Description

Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

The synthesis of Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the condensation of thiophene-2-carbaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate then undergoes cyclization with 2-aminothiazole to form the thiazolopyrimidine core.

Chemical Reactions Analysis

Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit the proliferation of microbial pathogens .

Comparison with Similar Compounds

Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

Biological Activity

Ethyl 7-methyl-5-(4-(methylthio)phenyl)-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused heterocyclic ring system containing sulfur and nitrogen. Its structure is depicted as follows:

Ethyl 7 methyl 5 4 methylthio phenyl 3 oxo 2 thiophen 2 ylmethylene 3 5 dihydro 2H thiazolo 3 2 a pyrimidine 6 carboxylate\text{Ethyl 7 methyl 5 4 methylthio phenyl 3 oxo 2 thiophen 2 ylmethylene 3 5 dihydro 2H thiazolo 3 2 a pyrimidine 6 carboxylate}

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions between appropriate precursors. For instance, derivatives of thiazolopyrimidines have been synthesized through reactions involving chalcone derivatives or other aryl compounds. The methods employed often utilize environmentally friendly catalysts and conditions to enhance yield and purity .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives. For example, compounds in this class have demonstrated significant antibacterial and antifungal activities. In vitro tests have shown that these compounds can inhibit the growth of various pathogenic strains, making them potential candidates for developing new antimicrobial agents .

Antitumor Activity

Research has indicated that thiazolo[3,2-a]pyrimidines exhibit promising antitumor effects. In particular, studies involving cell lines such as A549 (lung cancer) and HepG2 (hepatocellular carcinoma) have demonstrated that these compounds can induce cytotoxicity comparable to standard chemotherapeutic agents like cisplatin . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Anti-inflammatory and Antioxidant Properties

Several derivatives have also been reported to possess anti-inflammatory and antioxidant activities. These properties are crucial for developing treatments for diseases characterized by oxidative stress and inflammation. The specific mechanisms often involve the modulation of inflammatory pathways and reduction of reactive oxygen species (ROS) .

Case Studies

  • Antimicrobial Efficacy : A study tested several thiazolo[3,2-a]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing potent activity against Staphylococcus aureus and Escherichia coli .
  • Antitumor Screening : In a comparative study against established cancer cell lines, ethyl 7-methyl derivatives showed significant cytotoxicity with IC50 values lower than those of conventional drugs .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of these compounds with various biological targets, indicating potential pathways through which they exert their biological effects .

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntibacterialStaphylococcus aureus12 µg/mL
AntifungalCandida albicans15 µg/mL
AntitumorA549 (lung cancer)20 µM
AntitumorHepG2 (liver cancer)25 µM
Anti-inflammatoryIn vitro assaysN/A

Properties

CAS No.

306309-61-5

Molecular Formula

C22H20N2O3S3

Molecular Weight

456.6 g/mol

IUPAC Name

ethyl (2E)-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H20N2O3S3/c1-4-27-21(26)18-13(2)23-22-24(19(18)14-7-9-15(28-3)10-8-14)20(25)17(30-22)12-16-6-5-11-29-16/h5-12,19H,4H2,1-3H3/b17-12+

InChI Key

ZWWCESCVUXVNGD-SFQUDFHCSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C\C4=CC=CS4)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=CS4)S2)C

Origin of Product

United States

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